1-Phenylcyclopropane-1-sulfonyl chloride

CAS No.: 1359655-41-6

Cat. No.: VC2872162

Molecular Formula: C9H9ClO2S

Molecular Weight: 216.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359655-41-6 |

|---|---|

| Molecular Formula | C9H9ClO2S |

| Molecular Weight | 216.68 g/mol |

| IUPAC Name | 1-phenylcyclopropane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H9ClO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

| Standard InChI Key | LYYCQAQCTDHPOK-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl |

| Canonical SMILES | C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl |

Introduction

Chemical Properties

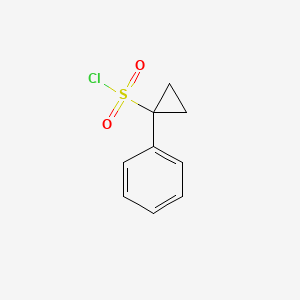

1-Phenylcyclopropane-1-sulfonyl chloride possesses specific chemical properties that define its behavior in various reactions and applications. The compound has a molecular formula of C9H9ClO2S with a molecular weight of 216.68 g/mol . Its structure consists of a phenyl ring and a cyclopropane ring connected to a central carbon atom, which also bears a sulfonyl chloride group. This arrangement creates a molecule with distinct reactivity patterns, particularly centered around the electrophilic sulfonyl chloride functionality.

The IUPAC name for this compound is 1-phenylcyclopropane-1-sulfonyl chloride, accurately describing its structural components and arrangement . For computational and database purposes, the compound is represented by specific identifiers including its Standard InChI: InChI=1S/C9H9ClO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 and Standard InChIKey: LYYCQAQCTDHPOK-UHFFFAOYSA-N . The SMILES notation for the compound is C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl, providing another standardized representation of its structure .

The following table summarizes the key chemical properties of 1-Phenylcyclopropane-1-sulfonyl chloride:

Applications in Organic Synthesis

1-Phenylcyclopropane-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis due to its reactive sulfonyl chloride group, which can undergo various transformations to create more complex molecules. The primary synthetic utility of this compound lies in its ability to participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles to form different functional groups. These reactions are fundamental in the creation of diverse chemical entities with potential applications in pharmaceuticals, agrochemicals, and other specialty chemicals.

One of the most significant applications of 1-Phenylcyclopropane-1-sulfonyl chloride is in the synthesis of sulfonamides, which are formed by reacting the sulfonyl chloride with amines. Sulfonamides represent an important class of compounds in medicinal chemistry, with numerous drugs containing this functional group . The general procedure for this transformation involves the reaction of the sulfonyl chloride with an amine in the presence of a base such as pyridine at controlled temperatures, typically starting at 0°C and gradually warming to room temperature . This reaction proceeds through nucleophilic attack of the amine on the sulfur atom, displacing the chloride ion and forming the sulfonamide bond. The resulting sulfonamides can exhibit various biological activities, including anticancer properties as demonstrated in recent research findings .

Comparisons with Related Compounds

1-Phenylcyclopropane-1-sulfonyl chloride belongs to a broader family of sulfonyl chloride compounds, and comparing it with structurally related molecules provides valuable insights into its distinctive properties and applications. One closely related compound is (1R,2R)-2-Phenylcyclopropane-1-sulfonyl chloride (CAS: 1425927-78-1), which shares the same molecular formula (C9H9ClO2S) and molecular weight (216.68 g/mol) but differs in the stereochemical arrangement of the substituents on the cyclopropane ring . This stereochemical difference can significantly impact the compound's behavior in asymmetric synthesis and its interactions with biological targets, highlighting the importance of stereochemistry in the applications of these compounds.

Another related compound is 1-Phenylcyclopropane-1-sulfonyl fluoride, which differs from the title compound only in the halogen attached to the sulfonyl group (fluorine instead of chlorine). Sulfonyl fluorides generally exhibit different reactivity profiles compared to sulfonyl chlorides, typically being less reactive toward nucleophilic substitution but more stable toward hydrolysis. This difference in reactivity can be advantageous in certain applications where greater stability is required, such as in bioconjugation chemistry or in the development of activity-based protein profiling agents. The comparison between these two compounds illustrates how subtle changes in molecular structure can significantly alter chemical properties and applications.

In the broader context of sulfonyl chlorides, 1-Phenylcyclopropane-1-sulfonyl chloride can be compared with simpler aromatic sulfonyl chlorides such as benzenesulfonyl chloride or p-toluenesulfonyl chloride (tosyl chloride). These more common sulfonyl chlorides lack the cyclopropane ring present in 1-Phenylcyclopropane-1-sulfonyl chloride, which likely influences both reactivity and structural properties of the resulting products. For instance, the cyclopropane ring introduces additional conformational constraints and potential reaction sites that are absent in simple aromatic sulfonyl chlorides, offering expanded opportunities for derivatization and functional group manipulation.

The table below compares key properties of 1-Phenylcyclopropane-1-sulfonyl chloride with those of related compounds:

Understanding the similarities and differences between these related compounds is essential for researchers working in synthetic organic chemistry, as it allows for informed selection of reagents based on the specific requirements of the intended application, whether it involves considerations of reactivity, stability, or structural properties of the target molecules.

Research and Development

Recent research involving sulfonyl chlorides, including compounds structurally related to 1-Phenylcyclopropane-1-sulfonyl chloride, has expanded our understanding of their potential applications, particularly in medicinal chemistry. A notable study focused on the design, synthesis, and molecular docking of N-substituted sulfonamides as potential anticancer agents, demonstrating the ongoing importance of sulfonyl chlorides as precursors for biologically active compounds . While this research specifically utilized dansyl chloride rather than 1-Phenylcyclopropane-1-sulfonyl chloride, the synthetic methodology and applications provide valuable insights that could be extended to other sulfonyl chlorides including the title compound.

The research methodology involved coupling sulfonyl chlorides with various primary amines under controlled conditions to generate a library of sulfonamide derivatives. Specifically, the reaction was conducted by adding the sulfonyl chloride dropwise to an amine dissolved in anhydrous pyridine at 0°C, followed by stirring at room temperature under nitrogen atmosphere until the reaction was complete . This synthetic approach represents a classical route for sulfonamide synthesis and could likely be adapted for reactions involving 1-Phenylcyclopropane-1-sulfonyl chloride. The resulting sulfonamides were purified through column chromatography, yielding products with good to excellent yields, which suggests the efficiency of this synthetic pathway.

Molecular docking studies were conducted to evaluate the binding affinities of the synthesized sulfonamides with the potential drug target 1AZM, a carbonic anhydrase isozyme implicated in cancer progression . The results revealed that the synthesized sulfonamides exhibited binding affinities ranging from -6.8 to -8.2 kcal/mol, surpassing the binding affinity of acetazolamide (-5.25 kcal/mol), a known inhibitor of carbonic anhydrase . This finding suggests that sulfonamides derived from sulfonyl chlorides, potentially including those synthesized from 1-Phenylcyclopropane-1-sulfonyl chloride, could serve as effective analogues for cancer therapy, warranting further investigation through in vitro and in vivo studies.

The table below summarizes key research findings related to sulfonamide synthesis using sulfonyl chlorides:

Another emerging research direction involves the application of 1-Phenylcyclopropane-1-sulfonyl chloride in the synthesis of protein degrader building blocks . Targeted protein degradation has emerged as a novel therapeutic approach that offers advantages over traditional inhibition strategies, particularly for "undruggable" targets. The unique structural features of 1-Phenylcyclopropane-1-sulfonyl chloride could contribute to the design of specialized linkers or warheads in protein degrader molecules, though specific research details in this area remain limited in the current literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume